1-O-(3beta-Cholesteryl)-D-glucopyranose
Description
1-O-(3beta-Cholesteryl)-D-glucopyranose is a sterol glycoside comprising a cholesterol moiety linked via an ether bond to the anomeric carbon (C-1) of β-D-glucopyranose. While direct references to this compound are absent in the provided evidence, structurally analogous compounds (e.g., cholesteryl glucosides with modified sugar residues) have been synthesized for mass spectrometry standards . The cholesterol-glucose linkage distinguishes it from ester-based glucopyranose derivatives (e.g., galloyl or caffeoyl esters), which are more commonly reported in natural sources .
Properties
Molecular Formula |
C33H56O6 |
|---|---|
Molecular Weight |
548.8 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31?,32+,33-/m1/s1 |
InChI Key |
FSMCJUNYLQOAIM-URQIRGSUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |
Synonyms |
cholesterol glucoside cholesteryl D-glucopyranoside cholesteryl glucoside cholesteryl glucoside, (alpha-D)-isomer cholesteryl glucoside, (beta-D)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-O-(3beta-Cholesteryl)-D-glucopyranose with analogous 1-O-substituted β-D-glucopyranose derivatives, emphasizing structural features, sources, and biological activities derived from the evidence:
Key Structural and Functional Insights:
Linkage Type: Ether-linked cholesterol derivatives (e.g., the target compound) are highly lipophilic, favoring membrane association. In contrast, ester-linked phenolic derivatives (e.g., galloyl, caffeoyl) exhibit greater solubility in polar solvents . The cholesterol moiety may enhance bioavailability in lipid-rich environments, whereas phenolic esters are more prone to hydrolysis in aqueous systems .
Biological Activities: Antioxidant Effects: Galloyl and caffeoyl esters demonstrate significant radical scavenging activity, with 1-O-galloyl-β-D-glucopyranose inhibiting lipid peroxidation by 73.8% at 20 μg/mL . Enzyme Inhibition: Caffeoyl derivatives (e.g., CHDGP) inhibit xanthine oxidase (81.3% at 100 μM), a key target in gout treatment . Synthetic Utility: Silicon-based silyl glucopyranose derivatives (e.g., 1-O-trimethylsilyl glucopyranose) serve as mass spectrometry standards, highlighting the versatility of glucopyranose modifications for analytical applications .
Natural vs. Synthetic Occurrence: Ester-linked derivatives (e.g., galloyl, cinnamoyl) are predominantly isolated from plants (Phyllanthus emblica, Balanophora spp.) . Ether-linked sterol glucosides are rare in nature and often synthesized for research (e.g., cholesteryl-azido glucoside in ) .
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